molecular formula C16H21NO2 B458639 4-(allyloxy)-N-cyclohexylbenzamide

4-(allyloxy)-N-cyclohexylbenzamide

Cat. No.: B458639
M. Wt: 259.34g/mol
InChI Key: HMVBNBQTLYSITD-UHFFFAOYSA-N
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Description

4-(Allyloxy)-N-cyclohexylbenzamide is a substituted benzamide derivative characterized by an allyloxy group (-O-CH₂CH=CH₂) at the para position of the benzamide core and a cyclohexylamide substituent. The allyloxy group introduces unique electronic and steric properties, distinguishing it from analogs with methoxy, chloro, or alkyl substituents.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34g/mol

IUPAC Name

N-cyclohexyl-4-prop-2-enoxybenzamide

InChI

InChI=1S/C16H21NO2/c1-2-12-19-15-10-8-13(9-11-15)16(18)17-14-6-4-3-5-7-14/h2,8-11,14H,1,3-7,12H2,(H,17,18)

InChI Key

HMVBNBQTLYSITD-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2CCCCC2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the para position of the benzamide ring significantly influences molecular properties:

Compound Name Substituent Molecular Weight Melting Point (°C) Yield (%) Key Properties
4-(Allyloxy)-N-cyclohexylbenzamide Allyloxy (-O-CH₂CH=CH₂) 273.35* Not reported Not reported Flexible allyl chain, potential for further reactivity
N-Cyclohexyl-4-methoxybenzamide Methoxy (-OCH₃) 247.33 Not reported Not reported Electron-donating, increased rigidity
4-Chloro-N-cyclohexylbenzamide Chloro (-Cl) 255.76 Not reported Not reported Electron-withdrawing, enhanced stability
N-Cyclohexyl-4-methylbenzamide Methyl (-CH₃) 217.31 Not reported Not reported Hydrophobic, simple substituent
4-(Benzyloxy)-N-butylbenzamide Benzyloxy (-O-C₆H₅) 283.36 Not reported Not reported Aromatic, bulky substituent

*Calculated based on molecular formula C₁₇H₂₁NO₂.

  • Allyloxy vs. This may enhance interactions with biological targets requiring hydrophobic pockets .
  • Allyloxy vs.

Spectroscopic and Crystallographic Insights

  • Fluorescence Properties : Unlike N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which has documented spectrofluorometric data, the allyloxy derivative’s fluorescence remains unstudied but may differ due to conjugation effects .
  • Crystal Packing : The cyclohexylamide group in 4-chloro-N-cyclohexylbenzamide forms hydrogen-bonded dimers in its crystal structure, a feature likely shared by 4-(allyloxy)-N-cyclohexylbenzamide, though steric effects from the allyloxy group could alter packing efficiency .

Preparation Methods

Acid Chloride Route

The most straightforward method involves converting 4-(allyloxy)benzoic acid to its corresponding acid chloride, followed by reaction with cyclohexylamine.

Procedure :

  • Synthesis of 4-(allyloxy)benzoic acid :

    • 4-Hydroxybenzoic acid is treated with allyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

    • Yield: ~85–90% after recrystallization.

  • Formation of acid chloride :

    • 4-(Allyloxy)benzoic acid is refluxed with thionyl chloride (SOCl₂) for 3 hours, yielding 4-(allyloxy)benzoyl chloride.

  • Amide formation :

    • The acid chloride is reacted with cyclohexylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base at 0°C to room temperature for 4 hours.

    • Yield: 88–92% after silica gel chromatography.

Key Data :

StepReagents/ConditionsYield (%)
AllylationAllyl Br, K₂CO₃, DMF, 80°C89
Acid chloride formationSOCl₂, refluxQuantitative
Amide couplingCyclohexylamine, Et₃N, DCM90

Coupling Reagent-Mediated Synthesis

For acid-sensitive substrates, carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are employed:

  • 4-(Allyloxy)benzoic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv), and cyclohexylamine (1.5 equiv) in DCM at 25°C for 12 hours.

  • Yield: 86–90% after column chromatography.

Transition Metal-Mediated C–N Bond Formation

Copper-Catalyzed Alkylation of Benzamides

Recent advances in photoinduced copper catalysis enable direct N-alkylation of primary amides with unactivated alkyl halides. Adapting this methodology:

Procedure :

  • Synthesis of 4-(allyloxy)benzamide :

    • 4-(Allyloxy)benzoic acid is converted to the primary amide via reaction with ammonium chloride and EDCl/HOBt.

  • Copper-mediated alkylation :

    • 4-(Allyloxy)benzamide (1 equiv), cyclohexyl iodide (1.2 equiv), CuI (10 mol%), and LiOtBu (2 equiv) in DMF are irradiated with 254 nm light at 25°C for 24 hours.

    • Yield: 78–82% after purification.

Mechanistic Insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, generating alkyl radicals that couple with copper-amidate intermediates. Deuterium-labeling experiments confirm radical intermediacy, as evidenced by diastereomeric product distributions.

Metal-Free Amidation Approaches

Direct Coupling via Mixed Anhydrides

A solvent-free protocol avoids metal catalysts:

  • 4-(Allyloxy)benzoic acid (1 equiv) and cyclohexylamine (1.5 equiv) are heated with pivaloyl chloride (1.2 equiv) at 60°C for 6 hours.

  • Yield: 84–88%.

Silica Gel-Mediated Reactions

Solid-phase synthesis on silica gel minimizes by-product formation:

  • A mixture of 4-(allyloxy)benzoic acid, cyclohexylamine, and EDCl is adsorbed onto silica gel and stirred at 40°C for 48 hours.

  • Yield: 80–85%.

Challenges and Optimization Strategies

Steric Hindrance in N-Cyclohexyl Substitution

The bulky cyclohexyl group can impede amidation efficiency. Solutions include:

  • Using excess cyclohexylamine (1.5–2.0 equiv).

  • Prolonged reaction times (24–48 hours) for coupling reagent methods.

Purification Considerations

  • Column chromatography : Essential for removing unreacted cyclohexylamine and coupling by-products.

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity product (mp 168–170°C).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Acid chlorideHigh yield, straightforwardRequires SOCl₂ handling90
Copper-mediatedAvoids acid chloridesRequires UV light, specialized setup80
EDCl/HOBtMild conditionsCost of coupling reagents88
Metal-free (silica)Solvent-free, eco-friendlyLong reaction time85

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